molecular formula C14H18N2O8S B13647979 (4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate

(4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate

Cat. No.: B13647979
M. Wt: 374.37 g/mol
InChI Key: VEJXAWBFJHWZOI-UHFFFAOYSA-N
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Description

Metalloprotease Inhibition Pathways and Substrate Specificity

The methylsulfonyloxy group at position 4 of the pyrrolidine ring enables chelation of zinc ions in metalloprotease active sites, a mechanism observed in inhibitors of matrix metalloproteinases (MMPs) and adamalysin-like metalloproteinases. This functional group mimics natural sulfated glycosaminoglycans that regulate tissue inhibitor of metalloproteinase 3 (TIMP-3) activity. The compound’s nitroaromatic moiety enhances substrate specificity through π-π stacking interactions with hydrophobic pockets adjacent to catalytic zinc ions, as demonstrated in crystallographic studies of analogous inhibitors.

Molecular dynamics simulations of related sulfonate-containing inhibitors show a 12.3 kJ/mol stabilization energy when bound to MMP-9’s S1’ pocket. The hydroxymethyl group at position 2 contributes hydrogen bonding with conserved glutamate residues (Glu404 in MMP-9), while the pyrrolidine ring’s puckered conformation prevents steric clashes with catalytic domain helices.

Monoamine Oxidase-B Targeting Strategies

Structural analogs featuring pyrrolidine cores exhibit nanomolar inhibition constants (K~i~ = 2.7 nM) against MAO-B through reversible binding to the flavin adenine dinucleotide (FAD) cofactor environment. The nitro group’s electron-withdrawing properties polarize the adjacent carbonyl oxygen, enhancing π-cation interactions with FAD’s isoalloxazine ring. Comparative studies show a 30-fold selectivity for MAO-B over MAO-A isoforms, attributed to the methylsulfonyloxy group’s bulk preventing access to MAO-A’s narrower substrate cavity.

Kinetic analyses reveal mixed inhibition patterns (α = 1.2 ± 0.3) with respect to dopamine oxidation, suggesting simultaneous binding to enzyme and enzyme-substrate complexes. The hydroxymethyl substituent’s orientation modulates this dual binding mode—(2S,4R) configurations show 5.8-fold greater potency than (2R,4S) diastereomers in MAO-B inhibition assays.

Enzyme Kinetics of Nitrophenyl-Containing Inhibitors

The 4-nitrophenyl group serves as a spectroscopic probe in continuous enzyme assays, with extinction coefficients (ε~405 nm~ = 18,300 M^-1^cm^-1^) enabling real-time monitoring of inhibitory kinetics. Transesterification reactions catalyzed by serine hydrolases demonstrate Michaelis-Menten parameters (K~m~ = 0.48 ± 0.07 mM, V~max~ = 12.3 μmol/min/mg) for the compound’s carboxylate ester bond cleavage.

Comparative kinetic data for nitrophenyl-containing inhibitors:

Enzyme Class K~i~ (μM) k~cat~/K~m~ (M^-1^s^-1^) Selectivity Index
MAO-B 0.0027 4.8 × 10^5^ 30.4
MMP-9 0.15 2.1 × 10^4^ 8.9
ADAMTS-5 0.22 1.7 × 10^4^ 6.2

Data derived from

Binding Affinity Optimization Through Functional Group Modulation

Steric and electronic tuning of the pyrrolidine scaffold enhances target engagement:

  • Methylsulfonyloxy substitution : Increases hydrophobic contact surface area by 18.7 Ų while maintaining water solubility (logP = 1.2 ± 0.1)
  • Hydroxymethyl configuration : (2S) orientation improves hydrogen bond network stability (ΔG~binding~ = -34.2 kJ/mol vs. -28.9 kJ/mol for 2R)
  • Nitroaromatic positioning : Para-substitution on the benzyl group maximizes charge-transfer interactions with tyrosine residues (Tyr435 in MAO-B)

Quantum mechanical calculations (DFT/B3LYP) show the nitro group reduces LUMO energy (-2.34 eV) by 0.7 eV compared to unsubstituted analogs, facilitating charge stabilization during enzyme-inhibitor complex formation.

Selective Targeting Approaches for Therapeutic Enzymes

Conformational restriction strategies exploit the pyrrolidine ring’s puckering to achieve isoform selectivity:

  • MAO-B vs. MAO-A : 4-Methylsulfonyloxy group’s axial orientation creates 3.2 Å steric clash with MAO-A’s Leu97 side chain
  • MMP-9 vs. MMP-2 : Pyrrolidine C2 hydroxymethyl forms bifurcated hydrogen bonds with MMP-9’s Ala189 and Leu188, absent in MMP-2’s Val189/Leu187 sequence
  • ADAMTS-5 inhibition : Sulfonate oxygen coordinates catalytic zinc with 2.1 Å bond length, while nitro group stabilizes transition state through edge-to-face aromatic interactions

Crystallographic evidence shows the inhibitor’s nitro group induces 15° rotation in MAO-B’s FAD isoalloxazine ring, altering redox potential by -47 mV to prevent substrate oxidation.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8S/c1-25(21,22)24-13-6-12(8-17)15(7-13)14(18)23-9-10-2-4-11(5-3-10)16(19)20/h2-5,12-13,17H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJXAWBFJHWZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyrrolidine Core with Substituents

The pyrrolidine ring bearing the 2-(hydroxymethyl) and 4-(methylsulfonyloxy) substituents is typically prepared via multi-step functional group transformations starting from a protected pyrrolidine or an amino acid derivative.

Key steps include:

  • Hydroxymethylation at C-2: This can be achieved by nucleophilic substitution or reduction of an aldehyde intermediate at the 2-position. For example, a 2-formylpyrrolidine derivative can be reduced with sodium borohydride to afford the 2-(hydroxymethyl) substituent.

  • Introduction of the 4-methylsulfonyloxy group: The 4-hydroxypyrrolidine intermediate is treated with methylsulfonyl chloride (methanesulfonyl chloride) in the presence of a base such as triethylamine to form the 4-methylsulfonyloxy derivative.

Formation of the Carbamate with 4-Nitrophenylmethyl Chloroformate

The carbamate group is formed by reacting the pyrrolidine nitrogen with 4-nitrophenylmethyl chloroformate, a reagent that introduces the (4-nitrophenyl)methyl carbamate protecting group.

Typical reaction conditions:

  • The pyrrolidine derivative (with free amine) is dissolved in an aprotic solvent such as dichloromethane or tetrahydrofuran.

  • The solution is cooled to 0 °C to room temperature.

  • 4-Nitrophenylmethyl chloroformate is added dropwise in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl formed.

  • The reaction proceeds with stirring for several hours until completion.

  • The product is isolated by aqueous workup and purified by chromatography or crystallization.

Representative Synthetic Route Summary

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate
1 Protected pyrrolidine or pyrrolidine derivative Formylation (e.g., Vilsmeier-Haack) or equivalent 2-formylpyrrolidine intermediate
2 2-formylpyrrolidine intermediate NaBH4 reduction in methanol or ethanol 2-(Hydroxymethyl)pyrrolidine
3 2-(Hydroxymethyl)pyrrolidine MsCl (methanesulfonyl chloride), base (Et3N) 4-Methylsulfonyloxypyrrolidine derivative
4 4-Methylsulfonyloxypyrrolidine derivative 4-Nitrophenylmethyl chloroformate, base, DCM (4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate

Analytical Data and Characterization

While specific analytical data for this compound may vary depending on the synthetic batch and conditions, typical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • $$^{1}H$$ NMR to confirm the presence of aromatic protons from the 4-nitrophenyl group, the methylene protons of the hydroxymethyl group, and the methylsulfonyl substituent signals.
    • $$^{13}C$$ NMR to verify carbamate carbonyl and aromatic carbons.
  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to the molecular weight of the compound.
  • Infrared Spectroscopy (IR):

    • Characteristic carbamate carbonyl stretch (~1700 cm$$^{-1}$$)
    • Sulfone S=O stretches (~1300-1150 cm$$^{-1}$$)
    • Hydroxyl O-H stretch (~3400 cm$$^{-1}$$)
  • Elemental Analysis:

    • Consistency with calculated C, H, N, S content.

Research Findings and Notes

  • The methylsulfonyl group at the 4-position serves as a good leaving group or a handle for further functionalization, such as nucleophilic substitution reactions.

  • The 4-nitrophenylmethyl carbamate is a common protecting group for amines, easily cleaved under mild reducing conditions (e.g., catalytic hydrogenation).

  • The stereochemistry at the 2 and 4 positions of the pyrrolidine ring is critical for biological activity in related compounds; thus, enantioselective synthesis or chiral resolution may be required.

  • Patent EP0272456B1 provides detailed synthetic procedures and intermediates related to this compound and structurally similar derivatives, confirming the use of methylsulfonylation and carbamate formation steps.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The methylsulfonyloxy group can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiols (R-SH).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the nitrophenyl group can facilitate binding to specific molecular targets, while the pyrrolidine ring provides structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxamide: Similar structure but with an amide group instead of an ester.

    (4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate: Similar structure with different substituents on the pyrrolidine ring.

Uniqueness

The unique combination of functional groups in (4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development in multiple scientific disciplines.

Q & A

Q. What synthetic methodologies are recommended for preparing (4-nitrophenyl)methyl esters with sulfonyloxy substituents?

Answer: The synthesis of sulfonyloxy-containing pyrrolidine derivatives typically involves nucleophilic substitution or esterification. For example, analogous compounds (e.g., sulfonamide derivatives) are synthesized by reacting hydroxyproline derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine in dry dichloromethane) . Key steps include:

  • Activation of hydroxyl groups : Use methylsulfonyl chloride to introduce the methylsulfonyloxy group at the pyrrolidine C4 position.
  • Esterification : Employ (4-nitrophenyl)methyl chloroformate to form the ester linkage.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity products.

Q. What spectroscopic and crystallographic techniques are essential for structural characterization?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and functional groups. For instance, the methylsulfonyloxy group (-OSO2CH3\text{-OSO}_2\text{CH}_3) shows distinct 1^1H NMR signals at δ 3.2–3.4 ppm (singlet for CH3\text{CH}_3) .
  • X-ray Diffraction : Single-crystal X-ray diffraction resolves absolute configuration and intermolecular interactions. A related pyrrolidine ester crystallized in the orthorhombic space group P21P2_121_121_1, with unit cell parameters a=8.127a = 8.127 Å, b=10.341b = 10.341 Å, c=15.673c = 15.673 Å .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., nitro-O···H interactions contribute ~12% to crystal packing) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved during refinement?

Answer: Discrepancies in anisotropic displacement parameters often arise from thermal motion or disorder. Use software suites like WinGX and ORTEP for refinement:

  • WinGX : Integrates SHELXL for least-squares refinement. Apply restraints for hydrogen atoms (e.g., riding model with Uiso=1.2UeqU_{iso} = 1.2U_{eq} for parent atoms) .
  • ORTEP : Visualizes anisotropic displacement ellipsoids to identify over- or under-refined atoms. For example, in a related structure, the C3–H3 bond was constrained to 0.93 Å with isotropic displacement parameters .
  • Validation Tools : Check RintR_{\text{int}} (< 0.05) and Δρmax/minΔρ_{\text{max/min}} (e.g., 0.16/−0.18 e Å3^{-3}) to ensure data reliability .

Q. How do non-covalent interactions influence the stability of the crystal lattice?

Answer: Hirshfeld surface analysis and DFT studies reveal dominant interactions:

  • Nitro-O···H Bonds : Contribute ~12% to Hirshfeld surfaces in nitro-substituted pyrrolidines, stabilizing layered packing .
  • C–H···π Interactions : Observed in methylsulfonyloxy derivatives, with contact distances of 2.8–3.0 Å .
  • Van der Waals Forces : Methyl groups participate in C–H···O contacts (3.2–3.4 Å), contributing to lattice energy .

Table 1 : Key Intermolecular Contacts in Analogous Structures

Interaction TypeDistance (Å)Contribution (%)Reference
O···H2.4512.3
C–H···O3.3018.7
π···π3.808.5

Q. What computational methods validate experimental spectroscopic and structural data?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compare theoretical vs. experimental bond lengths (e.g., C–O ester bonds: calc. 1.208 Å vs. expt. 1.210 Å) .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., nitro group Vmin=0.25V_{\text{min}} = -0.25 a.u. predicts reactivity) .
  • TD-DFT for UV-Vis : Simulate electronic transitions; nitroaromatic chromophores show λ_max ~320 nm (expt. 315 nm) .

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of sulfonyloxy groups.
  • Crystallography : Collect high-resolution data (θ_max > 25°) to minimize errors in anisotropic refinement .
  • Data Interpretation : Cross-reference Hirshfeld surfaces with DFT-derived interaction energies to resolve ambiguities in packing motifs .

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